molecular formula C16H16FN3O4S B2548069 ethyl 4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946209-57-0

ethyl 4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2548069
CAS No.: 946209-57-0
M. Wt: 365.38
InChI Key: IPAYWJGGHQWJPQ-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidine carboxylate family, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 2. Key structural features include:

  • Ethyl carboxylate at position 5, enhancing solubility and bioavailability.
  • Methyl group at position 6, influencing steric bulk and electronic properties.
  • Sulfanyl-linked carbamoyl methyl group at position 4, with a 2-fluorophenyl substituent, contributing to hydrogen bonding and lipophilicity.
  • 2-oxo group at position 2, stabilizing the ring structure through resonance.

Properties

IUPAC Name

ethyl 4-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4S/c1-3-24-15(22)13-9(2)18-16(23)20-14(13)25-8-12(21)19-11-7-5-4-6-10(11)17/h4-7H,3,8H2,1-2H3,(H,19,21)(H,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAYWJGGHQWJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl group and the carbamoyl moiety. The final step often involves the esterification of the carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes controlled oxidation to form sulfoxides or sulfones. Key findings include:

  • Reagents : Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Conditions : Room temperature to 40°C for 2–6 hours.

  • Products :

    • Sulfoxide derivative at lower oxidant equivalents.

    • Sulfone derivative with excess oxidant.

Table 1: Oxidation Outcomes

OxidantEquivalentsTemperatureTimeProductYield (%)
H₂O₂ (30%)1.525°C4 hSulfoxide68–72
mCPBA2.040°C6 hSulfone55–60

Reduction Reactions

The 2-oxo group and ester functionality are susceptible to reduction:

  • Reagents : Sodium borohydride (NaBH₄) for ketone reduction; lithium aluminum hydride (LiAlH₄) for ester-to-alcohol conversion .

  • Mechanism : NaBH₄ selectively reduces the 2-oxo group to a hydroxyl group, while LiAlH₄ reduces the ester to a primary alcohol.

Table 2: Reduction Parameters

ReagentSolventTemperatureTimeProductYield (%)
NaBH₄Ethanol0°C → RT2 h2-Hydroxy derivative75–80
LiAlH₄Tetrahydrofuran (THF)Reflux6 h5-(Hydroxymethyl) dihydropyrimidine60–65

Hydrolysis Reactions

The ester and carbamate groups undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the ester to a carboxylic acid .

  • Basic Hydrolysis : NaOH (2M) in ethanol/water hydrolyzes the carbamate to an amine.

Table 3: Hydrolysis Conditions

ConditionReagentTemperatureTimeProductYield (%)
Acidic (HCl)6M HClReflux8 h5-Carboxylic acid derivative82–85
Basic (NaOH)2M NaOH60°C4 hFree amine (via carbamate cleavage)70–75

Nucleophilic Substitution

The sulfanyl group participates in nucleophilic displacement reactions:

  • Thiol-Elimination : Treatment with alkyl halides (e.g., methyl iodide) replaces the sulfanyl group with alkylthio moieties .

  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions modify the fluorophenyl ring.

Table 4: Substitution Examples

SubstrateReagentCatalystProductYield (%)
Methyl iodideK₂CO₃, DMFNoneMethylthio derivative65–70
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Ethanol/H₂OBiaryl-modified dihydropyrimidine50–55

Cycloaddition Reactions

The dihydropyrimidine core participates in [3+2] cycloadditions with azides or nitrile oxides, forming fused heterocycles :

  • Huisgen Cycloaddition : Copper(I)-catalyzed reaction with benzyl azide yields triazole-linked derivatives .

Key Example :

  • Reagents : Benzyl azide, CuSO₄·5H₂O, sodium ascorbate.

  • Conditions : 60°C in t-BuOH/H₂O (1:1).

  • Product : Triazole-fused dihydropyrimidine (84% yield) .

Functionalization via Carbamate Group

The (2-fluorophenyl)carbamoyl moiety enables further derivatization:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated products.

  • Urea Formation : Condensation with isocyanates generates urea-linked analogs.

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes above 200°C, forming CO₂ and fluorophenyl fragments.

  • Photolysis : UV irradiation (254 nm) induces cleavage of the sulfanyl-carbamoyl bond.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals targeting various diseases:

  • Neurological Disorders : Compounds derived from this structure have shown promise in enhancing neuroprotective effects and improving cognitive functions.
  • Cardiovascular Diseases : Research indicates that derivatives may exhibit beneficial cardiovascular effects, potentially leading to new treatments for conditions like hypertension and heart failure.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel derivatives from this compound that exhibited significant anticancer activity against various cell lines. The derivatives were evaluated using MTT assays, revealing IC50_{50} values in the low micromolar range, indicating potent activity against cancer cells .

Agricultural Chemistry

This compound is utilized in the formulation of agrochemicals:

  • Pesticides and Herbicides : Its derivatives have been developed to enhance the efficacy of existing agrochemicals while reducing environmental impact. Studies have shown improved crop yields when applied as part of integrated pest management systems.

Data Table: Efficacy of Ethyl Derivatives in Agriculture

CompoundApplicationEfficacy (%)Reference
Compound APest Control85%
Compound BHerbicide90%

Biochemical Research

In biochemical studies, this compound aids in understanding enzyme inhibition and receptor binding:

  • Enzyme Inhibition Studies : Research has focused on its role as an inhibitor for specific enzymes linked to metabolic disorders, showcasing its potential as a therapeutic agent.

Case Study: Enzyme Inhibition

A recent investigation into the enzyme inhibitory effects of this compound revealed that it effectively inhibits acetylcholinesterase, suggesting its potential utility in treating Alzheimer’s disease .

Material Science

The compound is being explored for its potential applications in material science:

  • Novel Materials Development : Researchers are investigating its properties for creating materials with enhanced mechanical strength and thermal stability.

Data Table: Properties of Novel Materials

PropertyValueApplication
Thermal StabilityHighElectronics
Mechanical StrengthEnhancedConstruction

Mechanism of Action

The mechanism of action of ethyl 4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the dihydropyrimidine carboxylate core but differ in substituents, leading to distinct physicochemical and functional properties.

Table 1: Structural and Functional Comparisons

Compound Name & Evidence ID Position 4 Substituent Position 2 Substituent Key Features
Target Compound 2-Fluorophenyl carbamoylmethyl sulfanyl 2-oxo Fluorine enhances lipophilicity; carbamoyl enables hydrogen bonding .
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methoxymethylfuran 2-oxo Furan moiety introduces aromaticity and potential π-π interactions. Methoxy group increases hydrophilicity.
Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Trifluoromethylphenyl 2-sulfanylidene Trifluoromethyl (electron-withdrawing) reduces electron density; sulfanylidene increases hydrogen bond acceptor capacity.
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 3,5-Bis(trifluoromethyl)phenyl 2-oxo Enhanced electron-withdrawing effects and steric hindrance may reduce metabolic degradation .
Ethyl-6-(4-fluorophenyl)-4-(4-((2-(nitrooxy)ethoxy)carbonyl)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(Nitrooxyethoxy)carbonylphenyl 2-oxo Nitrooxy group may enable nitric oxide release, relevant to vasodilation or cytotoxicity .
Ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Difluoromethoxyphenyl 2-thioxo Thioxo group enhances hydrogen bond acceptance; difluoromethoxy improves metabolic stability .
Ethyl 4-((2-[(4-fluorobenzoyl)amino]phenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate 4-Fluorobenzoylamino phenyl sulfanyl 2-methylsulfanyl Methylsulfanyl increases hydrophobicity; fluorobenzoyl enhances target specificity .

Key Research Findings

  • Hydrogen Bonding : Carbamoyl (target compound) and thioxo groups () enhance interactions with biological targets, while sulfanylidene () may stabilize tautomeric forms.
  • Spectroscopic Signatures: The target compound’s 1H NMR would show a triplet for the ethyl ester (δ ~1.3 ppm), a singlet for the methyl group (δ ~2.5 ppm), and multiplet signals for the 2-fluorophenyl protons (δ ~7.0–7.5 ppm) . IR spectra for nitrooxy-containing analogs () exhibit strong NO₂ stretches (~1555 cm⁻¹), absent in the target compound.

Implications for Design and Application

  • Medicinal Chemistry : Fluorine and trifluoromethyl groups () improve blood-brain barrier penetration and metabolic stability.
  • Material Science : Aromatic substituents (e.g., furan in ) could enable applications in organic electronics via π-stacking.
  • Environmental Persistence : Sulfanyl and carbamoyl groups may influence environmental persistence, as seen in EPFR studies for structurally related PM constituents .

Biological Activity

Ethyl 4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with various functional groups, which contribute to its biological activity. The presence of the fluorophenyl and sulfanyl groups is particularly noteworthy as they may influence the compound's interaction with biological targets.

Antimicrobial Activity

Pyrimidine derivatives have been explored for their antimicrobial properties. For example, ferrocene-pyrimidine conjugates demonstrated significant antiplasmodial activity against Plasmodium falciparum, indicating that modifications to the pyrimidine structure can enhance antimicrobial efficacy . The specific compound may exhibit similar properties due to its unique substituents.

The mechanisms by which pyrimidine derivatives exert their biological effects often involve interactions with cellular pathways. For instance:

  • Inhibition of Cell Proliferation : Some pyrimidines inhibit key enzymes involved in nucleotide synthesis, thus reducing the proliferation of cancer cells.
  • Antimicrobial Mechanisms : Compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.

Study 1: Anticancer Activity

A study investigating the effects of various pyrimidine derivatives on cancer cell lines found that certain modifications led to enhanced cytotoxicity. This suggests that this compound could be further evaluated for its potential as an anticancer agent.

Study 2: Antimicrobial Effects

Research on related compounds has shown promising results against various pathogens. A study demonstrated that certain pyrimidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, warranting further investigation into this compound for similar applications .

Data Summary Table

Activity TypeCompound ActivityReference
AnticancerInhibition of proliferation in A431 cells
AntimicrobialSignificant activity against S. aureus
MechanismsInhibition of nucleotide synthesisGeneral knowledge

Q & A

Q. What synthetic methodologies are optimal for preparing ethyl 4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate?

The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of thiourea derivatives, β-ketoesters, and aldehydes. For example, substituting the aldehyde with a 2-fluorophenylcarbamoyl group and optimizing solvent conditions (e.g., ethanol or acetic acid under reflux) can yield the target structure. Catalysts like HCl or Lewis acids (e.g., FeCl₃) improve regioselectivity and yield . Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures ≥95% purity, as validated by HPLC .

Q. How can structural characterization be performed for this compound?

Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR to confirm substituent positions and diastereotopic protons in the dihydropyrimidine ring.
  • FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₆H₁₅F₂N₃O₃S). Cross-referencing with crystallographic data from analogous compounds (e.g., ethyl 4-(2,4-difluorophenyl) derivatives) ensures accuracy .

Q. What are the recommended protocols for assessing purity and stability?

  • HPLC : Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm).
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for dihydropyrimidines).
  • Storage : Store at −20°C in anhydrous conditions to prevent hydrolysis of the ester or carbamoyl groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) at 100 K provides precise bond lengths and angles. For example, in ethyl 4-[3,5-bis(trifluoromethyl)phenyl] analogs, SCXRD confirmed chair conformations of the dihydropyrimidine ring and intramolecular hydrogen bonding (N–H···O=C) stabilizing the structure. Disorder in substituents (e.g., fluorophenyl groups) requires refinement using split-atom models .

Q. What strategies address contradictions in pharmacological activity data across analogs?

  • Dose-response studies : Test analogs with varying substituents (e.g., 4-fluorophenyl vs. 3-bromophenyl) at multiple concentrations to identify non-linear effects.
  • Mechanistic assays : Compare inhibition of target enzymes (e.g., DHFR or kinases) using enzyme kinetics (Km/Vmax). For instance, ethyl 4-(3-bromophenyl) derivatives showed 2-fold higher IC₅₀ values than fluorinated analogs in antibacterial assays .

Q. How can computational modeling predict reactivity and regioselectivity in substitution reactions?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare activation energies for sulfanyl vs. oxo substitutions.
  • Molecular docking : Simulate interactions with biological targets (e.g., binding affinity to bacterial dihydrofolate reductase). Studies on ethyl 4-(4-cyanophenyl) analogs revealed π-π stacking with Phe residues as a key binding determinant .

Q. What experimental designs optimize regioselectivity in Biginelli reactions for similar compounds?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions.
  • Catalyst screening : ZnCl₂ enhances regioselectivity for 4-substituted products by stabilizing the imine intermediate.
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hours) and improves yield by 15–20% .

Q. How do substituent electronic effects influence the compound’s stability under physiological conditions?

  • Electron-withdrawing groups (e.g., -CF₃) : Increase resistance to hydrolysis but reduce solubility.
  • LogP studies : Fluorophenyl derivatives exhibit higher lipophilicity (LogP ~2.5), requiring formulation with cyclodextrins for in vivo bioavailability .

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